Iron(III) ethylenediammonium sulfate

説明

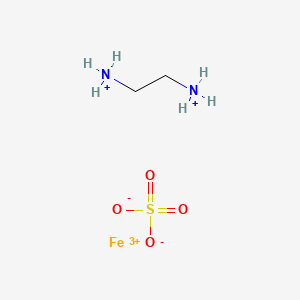

Iron(III) ethylenediammonium sulfate is a coordination compound with the molecular formula C2H11Fe2N2O16S4. It is composed of iron in the +3 oxidation state, ethylenediammonium ions, and sulfate ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: Iron(III) ethylenediammonium sulfate can be synthesized through the reaction of iron(III) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves dissolving iron(III) sulfate in water and then adding ethylenediamine slowly while stirring. The mixture is then heated to facilitate the reaction, and the product is obtained by crystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.

Substitution Reactions: The ethylenediammonium ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize iron(III) to higher oxidation states.

Reducing Agents: Sodium borohydride or hydrazine can reduce iron(III) to iron(II).

Major Products Formed:

Oxidation: Higher oxidation state iron complexes.

Reduction: Iron(II) ethylenediammonium sulfate or other iron(II) complexes.

科学的研究の応用

Iron(III) ethylenediammonium sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various iron-based catalysts and coordination compounds.

Biology: Investigated for its potential role in biological systems, including enzyme mimetics and as a model compound for studying iron metabolism.

Medicine: Explored for its potential therapeutic applications, such as in the development of iron supplements and treatments for iron deficiency.

Industry: Utilized in the production of advanced materials, including magnetic materials and nanocomposites.

作用機序

The mechanism of action of iron(III) ethylenediammonium sulfate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can interact with molecular targets, such as enzymes and proteins, influencing their activity and function. The ethylenediammonium ligands provide stability to the iron center and facilitate its interactions with other molecules.

類似化合物との比較

Iron(II) ethylenediammonium sulfate: Similar in structure but with iron in the +2 oxidation state.

Iron(III) sulfate: Lacks the ethylenediammonium ligands and has different chemical properties.

Ethylenediammonium sulfate: Contains ethylenediammonium and sulfate ions but no iron.

Uniqueness: Iron(III) ethylenediammonium sulfate is unique due to the presence of both iron and ethylenediammonium ions, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

生物活性

Iron(III) ethylenediammonium sulfate (CAS Number: 113193-60-5) is a complex inorganic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in microbiology and biochemistry.

Chemical Structure and Properties

This compound is characterized by its pale violet or purple crystalline appearance and high solubility in water. Its molecular structure consists of iron in the +3 oxidation state coordinated with ethylenediamine and sulfate ions. This unique coordination enhances its solubility and biological reactivity compared to other iron salts.

Synthesis

The synthesis of this compound typically involves the oxidation of iron(II) salts in the presence of ethylenediamine and sulfate ions. The general reaction can be summarized as follows:

This process results in the formation of a stable complex that exhibits various biological activities.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial properties against various bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Candida albicans, making it a potential candidate for use in antimicrobial formulations.

Role in Biochemical Assays

This compound is utilized in biochemical assays, particularly in DNA staining techniques like the Feulgen reaction. It aids in visualizing nucleic acids within histological samples, providing crucial insights into cellular structures and functions.

Influence on Cellular Processes

Research has shown that this compound can modulate cell signaling pathways, especially those involving reactive oxygen species (ROS). It is believed to influence enzyme activity, affecting metabolic pathways in microorganisms and potentially higher organisms. For instance, it has been reported to enhance the activity of xanthine oxidase, a key enzyme involved in purine metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at higher concentrations.

- Cellular Impact : In vitro experiments demonstrated that treatment with this compound increased ROS levels in cultured rat cells, leading to oxidative stress. This suggests its potential role in modulating oxidative stress responses within cells .

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Unique Features |

|---|---|---|

| Ammonium Iron(III) Sulfate | Fe(NH4)(SO4)2·12H2O | Commonly used as a histological stain |

| Iron(II) Ethylenediammonium Sulfate | Fe(NH2C2H6)(SO4)·4H2O | Exhibits different oxidation state |

| Ferric Citrate | C6H5FeO7·H2O | Used as an iron supplement; distinct solubility |

This compound stands out due to its specific coordination chemistry involving ethylenediamine, enhancing its biological reactivity compared to other iron complexes.

特性

IUPAC Name |

2-azaniumylethylazanium;iron(3+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYQJNDEVYLLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10FeN2O4S+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721258 | |

| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113193-60-5 | |

| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。